molecular formula C15H17NO4S B2451208 N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 2249037-46-3

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B2451208
CAS No.: 2249037-46-3
M. Wt: 307.36
InChI Key: GLMDXLQVMLZABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a chemical compound for research use. Researchers can explore its potential as a building block in medicinal chemistry, particularly in the development of multi-target ligands. Its structure, featuring a sulfonamide group linked to substituted phenyl rings, is common in compounds investigated for modulating enzyme activity . Sulfonamide-based compounds are of significant interest in pharmaceutical research for their ability to interact with various enzyme families. They are known to be key pharmacophores in inhibitors for enzymes like Carbonic Anhydrases and Dipeptidyl Peptidase IV (DPP IV), which are relevant targets for conditions such as type 2 diabetes . Similar structural motifs have also been explored in research programs for antitubercular agents . The presence of specific substituents on the benzene sulfonamide core can greatly influence a compound's potency, selectivity, and physicochemical properties . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-10-9-15(11(2)8-14(10)20-3)21(18,19)16-12-4-6-13(17)7-5-12/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMDXLQVMLZABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the hydroxy and methoxy groups. One common method involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-aminophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall yield of the desired product. Industrial methods often focus on minimizing by-products and waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a quinone derivative under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its anticancer and antimicrobial properties, showing promise in preclinical studies.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide exerts its effects involves the interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent for conditions like glaucoma and certain cancers.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

    N-(4-hydroxyphenyl)propanoic acid: Studied for its antimicrobial activity.

Uniqueness

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and dimethyl substitutions on the benzene ring differentiate it from other similar compounds, potentially offering unique interactions with biological targets and distinct pharmacological profiles.

Biological Activity

N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a substituted benzene ring, which includes:

  • 4-Hydroxyphenyl : Contributes to the compound's antioxidant properties.
  • 4-Methoxy : Enhances lipophilicity and may influence enzyme interactions.
  • 2,5-Dimethyl : Alters steric hindrance and solubility.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it mimics para-aminobenzoic acid (PABA), leading to inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism underpins its potential antibacterial properties.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of sulfonamides have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals. This activity has been evaluated using various assays, demonstrating its potential in reducing oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest that sulfonamides can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study conducted on structurally similar compounds demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Streptococcus mutans, with IC50 values indicating potent activity .
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using the ABTS radical scavenging assay. Results indicated that the compound exhibited comparable or superior scavenging activity compared to standard antioxidants .
  • In Vitro Studies on Melanin Biosynthesis : Research involving tyrosinase inhibition revealed that compounds related to this compound effectively inhibited melanin production in B16F10 melanoma cells, suggesting potential applications in skin-related therapies .

Data Table: Biological Activity Summary

Biological ActivityAssessed PropertyResult/EffectReference
AntibacterialInhibition against S. aureusSignificant inhibition noted
AntioxidantRadical scavenging activityComparable to standard antioxidants
Anti-inflammatoryModulation of inflammatory pathwaysPotential therapeutic benefits
Melanin biosynthesisTyrosinase inhibitionReduced melanin production in vitro

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-hydroxyphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-aminophenol. Key parameters include:

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Solvent : Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity .

Q. How can the structural and physicochemical properties of this compound be characterized?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of substituents (e.g., methoxy at C4, methyl at C2/C5) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+: 350.12) .
  • Thermal Analysis (DSC/TGA) : Determine melting point (~180–185°C) and thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Discrepancies in bioassay results (e.g., antimicrobial IC50_{50} values) often arise from:

  • Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and use standardized microbial strains .
  • Solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid precipitation in aqueous media .
  • Data Normalization : Compare activity relative to positive controls (e.g., ciprofloxacin for antibacterial assays) .

Q. How can computational modeling predict the mechanism of action for this sulfonamide in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase). Key interactions include:
  • Sulfonamide-SO2_2NH group coordinating with Zn2+^{2+} in the active site .
  • Hydroxyphenyl moiety forming hydrogen bonds with adjacent residues (e.g., Thr199) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å indicates robust interaction) .

Q. What experimental designs are critical for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, vary methyl positions) .
  • Bioactivity Testing : Use high-throughput screening against a panel of targets (e.g., kinases, GPCRs) .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Key Considerations for Researchers

  • Contradictory Data : Address variability in biological assays by standardizing protocols across labs (e.g., CLSI guidelines for antimicrobial testing) .
  • Advanced Applications : Explore hybrid analogs combining sulfonamide and indole moieties for dual-target therapies (e.g., antimicrobial + anti-inflammatory) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.